![molecular formula C11H16N4O4 B12561391 N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine CAS No. 192382-42-6](/img/structure/B12561391.png)
N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine typically involves multiple steps. One common approach is the condensation of glycine with an imidazole derivative under controlled conditions. The reaction often requires the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine.
Imidazole-4-acetic acid: Another compound featuring an imidazole ring, used in biochemical research.
Uniqueness
This compound is unique due to its specific structure, which combines an imidazole ring with a glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
192382-42-6 |
|---|---|
分子式 |
C11H16N4O4 |
分子量 |
268.27 g/mol |
IUPAC名 |
2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H16N4O4/c16-9(1-2-10(17)14-6-11(18)19)13-4-3-8-5-12-7-15-8/h5,7H,1-4,6H2,(H,12,15)(H,13,16)(H,14,17)(H,18,19) |
InChIキー |
OVIDMYOQEQTVPN-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CCNC(=O)CCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


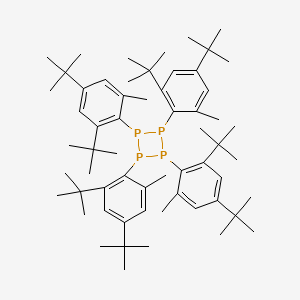
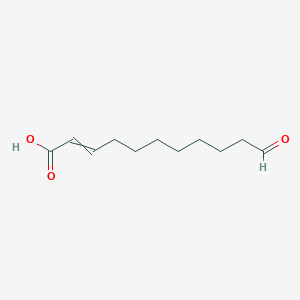



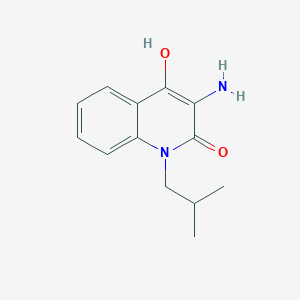
![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)

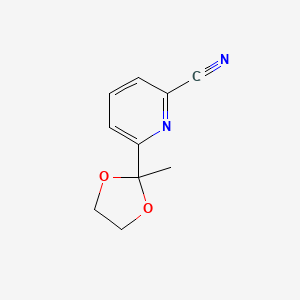

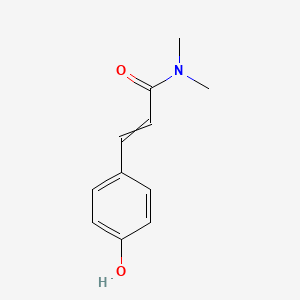
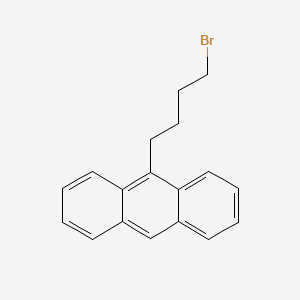

![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
